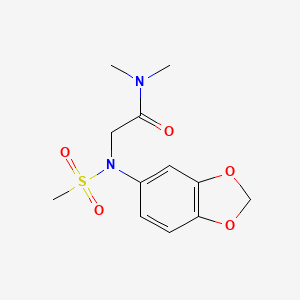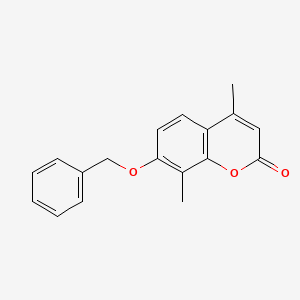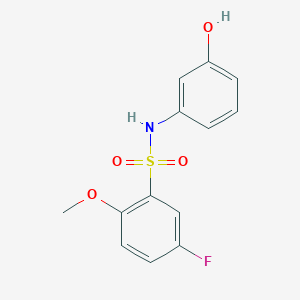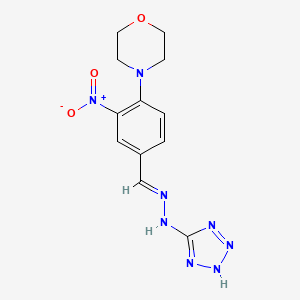
N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as MDG-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDG-1 is a small molecule that has been shown to have promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide exerts its pharmacological effects by modulating the activity of various signaling pathways. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has also been shown to have low toxicity, making it a promising candidate for further preclinical studies. However, the limitations of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide include its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide are not well understood, which could limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more potent analogs of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the mechanism of action of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide needs to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2,5-dimethoxybenzaldehyde with N,N-dimethylglycine in the presence of sulfuric acid. The resulting product is then treated with methylsulfonyl chloride to yield N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide. The synthesis method is relatively simple and can be carried out in a few steps. The purity of N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide can be improved by recrystallization.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects in preclinical studies. N~2~-1,3-benzodioxol-5-yl-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-13(2)12(15)7-14(20(3,16)17)9-4-5-10-11(6-9)19-8-18-10/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASECUWZPJVHMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)

![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)



![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)